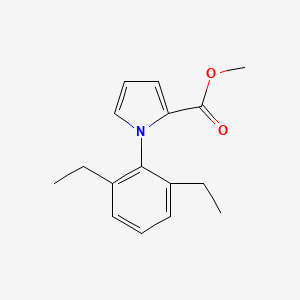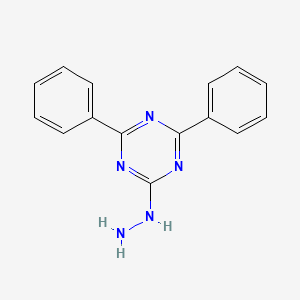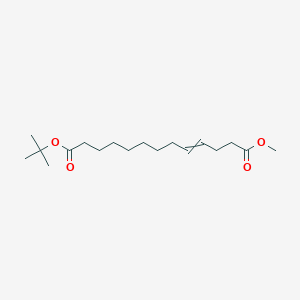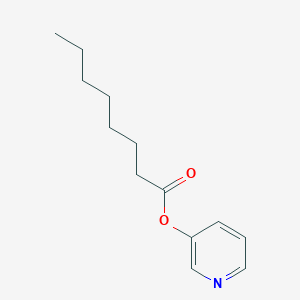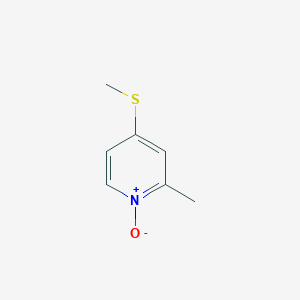
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl propanedioate with 3-methylbut-2-en-1-yl and prop-1-yn-1-yl groups under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include a range of derivatives with modified functional groups, which can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Shares a similar structural motif but differs in functional groups and reactivity.
Propargyl compounds: Contain the propargyl group and exhibit similar reactivity in certain chemical reactions.
Succinic acid derivatives: Have similar ester functional groups but differ in the overall structure and properties.
Uniqueness
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its combination of alkyne and alkene groups, which provide distinct reactivity and potential for diverse applications. This uniqueness makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
107473-14-3 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
dimethyl 2-(3-methylbut-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C13H18O4/c1-6-8-13(11(14)16-4,12(15)17-5)9-7-10(2)3/h7H,9H2,1-5H3 |
Clave InChI |
VKKFQVDBQDICDC-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(CC=C(C)C)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


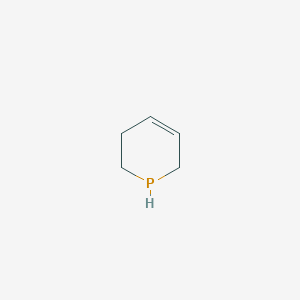
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
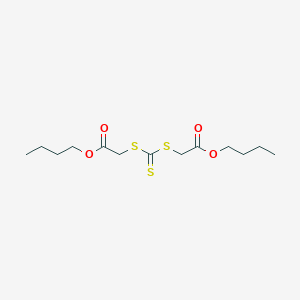
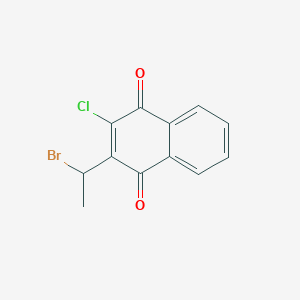
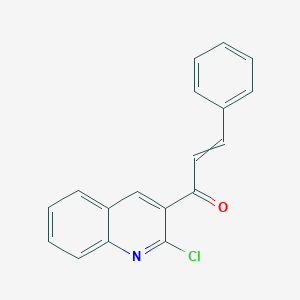
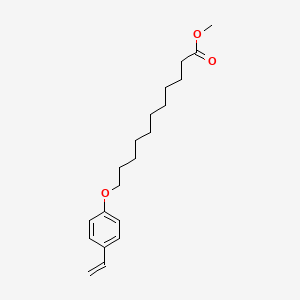
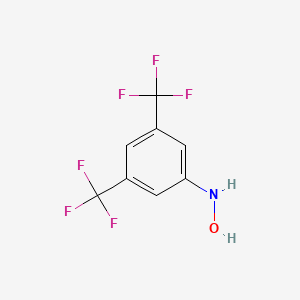
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
